molecular formula C29H26N2PS+ B609497 [2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide CAS No. 1345964-89-7

[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide

Cat. No. B609497
CAS RN: 1345964-89-7
M. Wt: 465.57
InChI Key: VSWYSDPXUHVQCG-DTQAZKPQSA-N
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Description

Imidazo[1,2-a]pyridine derivatives, such as the compound , have been shown to possess a broad range of biological activity . They are recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .


Synthesis Analysis

The synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . The resulting 2-methylimidazo[1,2-a]pyridine can further react with bromine and iodine to provide 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .


Molecular Structure Analysis

The structure of the 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides was confirmed by X-ray structural analysis . The structure of the compound is characterized by the presence of a fused bicyclic 5,6 heterocycle .


Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine leads to the substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .

Scientific Research Applications

Structural Analysis

  • Conformational Structure : The conformational behavior of similar compounds, such as 2-phenyl-3-[(Z)-1,3-diphenyl-3-oxopropenyl]imidazo[1,2-a]pyridine, has been studied using molecular isoenergy maps. These studies provide insights into the experimental solid-state structures of related compounds (Böhm et al., 1995).

Chemical Reactivity

  • Bromination Orientation : Research on 2-aryl-and 2-alkyl-imidazo[1,2-a]pyridines, which are structurally related, shows that in bromination, the hydrogen in the 3-position is replaced (Godovikova & Gol'dfarb, 1965).

Synthesis Methods

  • Method for Preparation of Derivatives : A novel method for preparing derivatives such as (2-aminopyridin-4-yl)methanol, a popular 2-aminopyridine, has been developed. This method involves direct oxidizing of the methyl group without the need for preliminary protection of the amino group (Lifshits, Ostapchuk, & Brel, 2015).

Fluorescent Properties

  • Fluorescent Organic Compounds : Derivatives of imidazo[1,2-a]pyridine have been studied for their fluorescent properties. These studies contribute to the search for novel fluorescent organic compounds (Tomoda et al., 1999).

Pharmaceutical Relevance

  • Antiviral Activity : Compounds structurally related to imidazo[1,2-a]pyridines have been prepared and tested as antirhinovirus agents. These studies are crucial in understanding the antiviral potential of such compounds (Hamdouchi et al., 1999).

Catalysis Research

  • Direct C-3 Arylation : The use of palladium-phosphine complexes in the direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates has been explored. This represents a significant advancement in catalysis research (Choy et al., 2015).

Corrosion Inhibition

  • Carbon Steel Surface Protection : A derivative of imidazo[1,2-a]pyridine has been investigated as a corrosion inhibitor for carbon steel in saline solution. This research is important in the field of materials science and corrosion prevention (Kubba & Al-Joborry, 2020).

Radiochemical Synthesis

  • Cardiotonic Agent Synthesis : Research has been conducted on the synthesis of a cardiotonic agent, 14C-loprinone, from 6-bromoimidazo[1,2-a] pyridine, highlighting the importance of these compounds in radiochemical applications (Yamanaka, Suda, & Tadano, 1992).

Future Directions

The compound’s significant activity against MDR-TB and XDR-TB suggests potential for further antibacterial activity studies . Additionally, the compound’s wide range of applications in medicinal chemistry indicates its potential for further exploration in drug discovery research .

Biochemical Analysis

Biochemical Properties

ML 154 interacts with the Neuropeptide S receptor (NPSR), acting as a potent antagonist . It inhibits neuropeptide S-induced ERK phosphorylation over cAMP responses and calcium responses . This suggests that ML 154 may interact with enzymes and proteins involved in these signaling pathways.

Cellular Effects

The effects of ML 154 on cellular processes are primarily related to its antagonistic action on the NPSR. By inhibiting neuropeptide S-induced ERK phosphorylation, ML 154 can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

ML 154 exerts its effects at the molecular level primarily through its interaction with the NPSR. It acts as an antagonist, inhibiting the receptor’s normal function . This can lead to changes in gene expression and enzyme activity, particularly in relation to ERK phosphorylation, cAMP responses, and calcium responses .

Transport and Distribution

It is known to be a brain-penetrant compound , suggesting that it can cross the blood-brain barrier and may be distributed throughout the central nervous system.

properties

IUPAC Name

[2-methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-λ5-phosphane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2PS.BrH/c1-24-29(32(33,26-17-7-3-8-18-26)27-19-9-4-10-20-27)31-22-12-11-21-28(31)30(24)23-13-16-25-14-5-2-6-15-25;/h2-22H,23H2,1H3;1H/q+1;/p-1/b16-13+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAQCMBWGUOBIX-ZUQRMPMESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+]2=CC=CC=C2N1CC=CC3=CC=CC=C3)P(=S)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([N+]2=CC=CC=C2N1C/C=C/C3=CC=CC=C3)P(=S)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26BrN2PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901032908
Record name ML-154
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1345964-89-7
Record name Imidazo[1,2-a]pyridinium, 3-(diphenylphosphinothioyl)-2-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345964-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ML-154
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ML-154
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF6BKX96N5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide
Reactant of Route 2
Reactant of Route 2
[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide
Reactant of Route 3
[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide
Reactant of Route 4
Reactant of Route 4
[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide

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